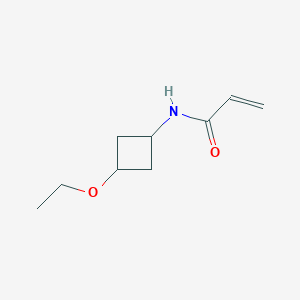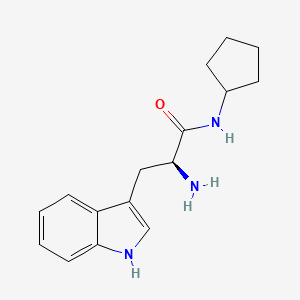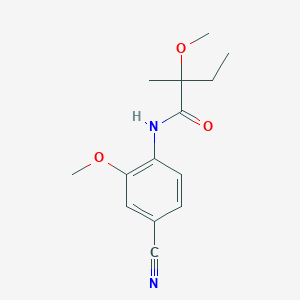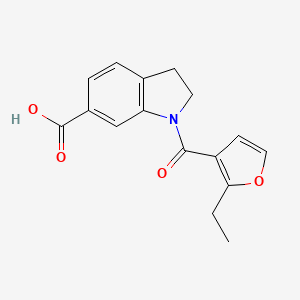
N-(3-ethoxycyclobutyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethoxycyclobutyl)prop-2-enamide, also known as ECP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ECP belongs to the class of cyclobutane-containing compounds and is synthesized using a specific method.
Mechanism of Action
The mechanism of action of N-(3-ethoxycyclobutyl)prop-2-enamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth, proliferation, and survival. N-(3-ethoxycyclobutyl)prop-2-enamide inhibits this pathway by binding to the active site of Akt, which prevents its activation by phosphorylation. This, in turn, leads to the inhibition of mTOR and downstream signaling pathways, resulting in the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-(3-ethoxycyclobutyl)prop-2-enamide has been shown to have several biochemical and physiological effects. It can inhibit the proliferation of cancer cells, induce apoptosis, and cause cell cycle arrest. N-(3-ethoxycyclobutyl)prop-2-enamide can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-(3-ethoxycyclobutyl)prop-2-enamide has neuroprotective effects and can protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-ethoxycyclobutyl)prop-2-enamide in lab experiments is its high potency. N-(3-ethoxycyclobutyl)prop-2-enamide has been shown to have a potent inhibitory effect on the Akt/mTOR pathway, making it an effective tool for studying this pathway. Another advantage is that N-(3-ethoxycyclobutyl)prop-2-enamide is relatively easy to synthesize, which makes it more accessible for researchers. However, one of the limitations of using N-(3-ethoxycyclobutyl)prop-2-enamide is its low solubility in water, which can make it challenging to use in certain experimental setups.
Future Directions
There are several future directions for the research on N-(3-ethoxycyclobutyl)prop-2-enamide. One potential direction is to investigate the use of N-(3-ethoxycyclobutyl)prop-2-enamide in combination with other drugs for cancer treatment. Another direction is to study the potential use of N-(3-ethoxycyclobutyl)prop-2-enamide in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis of N-(3-ethoxycyclobutyl)prop-2-enamide and improve its solubility in water for more effective use in lab experiments.
Synthesis Methods
The synthesis of N-(3-ethoxycyclobutyl)prop-2-enamide involves the reaction of 3-ethoxycyclobutanone with propargylamine in the presence of a palladium catalyst. This reaction results in the formation of N-(3-ethoxycyclobutyl)prop-2-enamide, which is a yellowish oil. The yield of N-(3-ethoxycyclobutyl)prop-2-enamide can be improved by optimizing the reaction conditions, such as the reaction temperature, pressure, and catalyst concentration.
Scientific Research Applications
N-(3-ethoxycyclobutyl)prop-2-enamide has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. Studies have shown that N-(3-ethoxycyclobutyl)prop-2-enamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(3-ethoxycyclobutyl)prop-2-enamide has also been shown to have anti-inflammatory and neuroprotective effects.
properties
IUPAC Name |
N-(3-ethoxycyclobutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-9(11)10-7-5-8(6-7)12-4-2/h3,7-8H,1,4-6H2,2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSJZCMGUZSUHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxycyclobutyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6633127.png)
![1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one](/img/structure/B6633131.png)


![2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633151.png)


![2-[(2-Methyloxolan-3-yl)methylamino]-5-(trifluoromethyl)benzonitrile](/img/structure/B6633174.png)
![5-[(2-Methyloxan-4-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633181.png)
![3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid](/img/structure/B6633184.png)
![4-[[1-(2-methoxyethyl)cyclopropyl]methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6633187.png)
![(2R)-N-[[1-(2-methoxyethyl)cyclopropyl]methyl]piperidine-2-carboxamide](/img/structure/B6633190.png)
![2-Methyl-6-[1-(oxan-4-yl)ethylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B6633196.png)
![3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B6633214.png)